Punctaporonin D
Description
Contextualization within Natural Products Chemistry
Natural products chemistry is the scientific discipline dedicated to the isolation, structure elucidation, synthesis, and biological investigation of chemical compounds produced by living organisms. nih.gov These compounds, often referred to as secondary metabolites, are not essential for the organism's immediate survival but play crucial roles in defense, communication, and adaptation. Historically, natural products have been an unparalleled source of lead compounds for drug discovery, with many essential medicines derived directly or indirectly from natural sources. rsc.org
The exploration of fungal metabolites, in particular, has yielded a remarkable array of complex and bioactive molecules. Fungi are prolific producers of secondary metabolites, including terpenoids, polyketides, and alkaloids, many of which possess potent biological activities. scispace.com Punctaporonin D emerges from this rich chemical landscape, first isolated from the fungus Poronia punctata and later from the marine-derived fungus Aspergillus terreus. scispace.com Its discovery underscores the importance of continued investigation into fungal chemistry as a source of novel molecular scaffolds.
Significance of Sesquiterpenoid Research
Sesquiterpenoids are a class of terpenoids built from three isoprene (B109036) units, resulting in a 15-carbon skeleton (C15). This basic framework is elaborated through a variety of enzymatic cyclizations and rearrangements to produce a vast diversity of cyclic and acyclic structures. The structural complexity of sesquiterpenoids is matched by their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic properties.
Research into sesquiterpenoids is significant for several reasons. From a chemical perspective, their complex, often stereochemically dense structures present challenging targets for total synthesis, driving innovation in synthetic methodology. From a biological standpoint, their diverse activities make them promising candidates for the development of new therapeutic agents. The study of compounds like this compound contributes to our understanding of the chemical ecology of their producing organisms and provides new avenues for biomedical research.
Overview of this compound and Related Protoilludane Sesquiterpenoids
This compound is a tricyclic sesquiterpenoid with the chemical formula C₁₅H₂₄O₃. It belongs to a unique class of sesquiterpenes characterized by a novel carbon skeleton. Structurally, it is defined as 9-epi-punctaporonin A, highlighting its close stereochemical relationship to Punctaporonin A, another member of the punctaporonin family. The punctaporonins are part of the broader group of protoilludane-related sesquiterpenoids, which are known for their complex, fused-ring systems.
The initial characterization of this compound was achieved through a combination of spectroscopic methods and chemical correlation with Punctaporonin A. More recent research has also identified this compound from marine fungal sources, expanding the known habitats of its producing organisms. scispace.com While research on this compound itself is not as extensive as for some other natural products, its unique structure and demonstrated biological activity have established it as a noteworthy compound within the field of sesquiterpenoid chemistry.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₃ | |
| Polarity | Less polar than Punctaporonin A | |
| Specific Rotation | [α]D +125° (c 1.0 in MeOH) |
Biological Activity of this compound
| Activity | Target Organism | Measurement | Value | Reference |
| Antibacterial | Xanthomonas citri subsp. citri | Minimum Inhibitory Concentration (MIC) | 0.625 mg/mL | scispace.com |
Structure
3D Structure
Properties
CAS No. |
102734-12-3 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(2aS,4aS,5S,7aS,7bR)-7a-(hydroxymethyl)-2,2,4a-trimethyl-3,4,5,7b-tetrahydro-1H-cyclobuta[e]indene-2a,5-diol |
InChI |
InChI=1S/C15H24O3/c1-12(2)8-10-14(9-16)5-4-11(17)13(14,3)6-7-15(10,12)18/h4-5,10-11,16-18H,6-9H2,1-3H3/t10-,11+,13-,14+,15+/m1/s1 |
InChI Key |
ZVIVLLOEKSFGMG-VEESAYDSSA-N |
SMILES |
CC1(CC2C1(CCC3(C2(C=CC3O)CO)C)O)C |
Isomeric SMILES |
C[C@]12CC[C@@]3([C@@H]([C@]1(C=C[C@@H]2O)CO)CC3(C)C)O |
Canonical SMILES |
CC1(CC2C1(CCC3(C2(C=CC3O)CO)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M 167906 M167906 punctaporonin D |
Origin of Product |
United States |
Natural Occurrence and Isolation of Punctaporonin D
Fungal Sources of Punctaporonin D
This compound and its structural relatives have been isolated from various fungal species, highlighting the diversity of fungal secondary metabolism.
Isolation from Poronia punctata
This compound, along with its isomeric allylic alcohols Punctaporonins A, E, and F, was first isolated from the dung fungus Poronia punctata. nih.govresearchgate.net These compounds possess a tricyclic carbon skeleton that was previously unknown in nature. researchgate.net The isolation of these punctaporonins from P. punctata has confirmed the fungus's competitive nature, as these compounds can inhibit the growth of other competing fungi. redlist.info The structures of Punctaporonins A, D, and E were determined through X-ray crystallographic analyses of the natural products or a derivative in the case of Punctaporonin E. mdpi.com
Isolation of this compound Analogues from Pestalotiopsis sp.
Several analogues of this compound have been isolated from various species of the fungus Pestalotiopsis. For instance, seven new caryophyllene (B1175711) sesquiterpenoids, identified as punctaporonin analogues, were isolated from two fungicolous isolates of Pestalotiopsis sp. researchgate.net Among these, one was identified as a 6-hydroxy analogue of this compound. researchgate.netresearchgate.net Further research on a fungicolous isolate of Pestalotiopsis sp. led to the isolation of three new sesquiterpenoids related to the caryophyllene-derived punctaporonins, named pestaloporonins A, B, and C. researchgate.net Additionally, caryophyllene-type sesquiterpenoids have been isolated from the plant endophytic fungus Pestalotiopsis theae. cjnmcpu.com The OSMAC (One Strain, Many Compounds) approach applied to the endophytic fungus Pestalotiopsis lespedezae resulted in the isolation of new caryophyllene-type sesquiterpenes. nih.gov
Isolation of this compound Analogues from Cytospora sp.
The fungus Cytospora sp. has also been a source of new punctaporonin analogues. Six new caryophyllene sesquiterpenoids, named punctaporonins N–S, were isolated from solid cultures of Cytospora sp. researchgate.net The structures of these new compounds were primarily elucidated using NMR spectroscopy, and the absolute configuration of punctaporonin N was confirmed by X-ray crystallographic analysis of its S-MTPA ester. researchgate.net
Overview of Protoilludane Sesquiterpenoid Distribution in Fungi
Protoilludane sesquiterpenoids, the class of compounds to which this compound belongs, are predominantly found in fungi, with over 180 examples identified over the last 70 years. nih.gov These compounds have been isolated from both Basidiomycota and Ascomycota phyla. nih.gov While Basidiomycota account for over 82% of the protoilludanes produced by higher fungi, a number of these compounds, including the punctaporonins, have been isolated from Ascomycota. nih.govresearchgate.net The distribution of these compounds spans various fungal genera, indicating a widespread ability to produce this class of secondary metabolites. researchgate.netnih.gov
Isolation Methodologies for this compound
The isolation and purification of this compound and its analogues from fungal cultures rely on various chromatographic techniques.
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental technique for separating and purifying components from a mixture. nih.govkhanacademy.org In the context of natural product isolation from fungi, column chromatography is a commonly employed method. journalagent.com The general process for isolating compounds like this compound involves extraction of the fermented fungal material with a solvent such as ethyl acetate (B1210297). nih.gov The resulting crude extract is then subjected to a series of chromatographic steps.
A common initial step is vacuum liquid chromatography (VLC) using a silica (B1680970) gel packed column with a gradient of solvents, such as petroleum ether and ethyl acetate, to fractionate the extract. nih.gov Further purification of these fractions is often achieved using other chromatographic methods. For instance, preparative high-performance liquid chromatography (HPLC) is a powerful technique for separating closely related compounds. ijpsjournal.com Other techniques like thin-layer chromatography (TLC) can also be utilized for separation and analysis. journalagent.com The choice of chromatographic method and the specific conditions, such as the stationary phase (e.g., silica gel, ODS) and mobile phase composition, are critical for achieving the desired separation and obtaining pure compounds. nih.govbritannica.com
Table 1: Fungal Sources of this compound and its Analogues
| Compound Family | Fungal Source | Reference(s) |
|---|---|---|
| Punctaporonins | Poronia punctata | nih.govresearchgate.net |
| Punctaporonin Analogues | Pestalotiopsis sp. | researchgate.netresearchgate.net |
| Punctaporonin Analogues | Cytospora sp. | researchgate.net |
| Caryophyllene-type Sesquiterpenes | Pestalotiopsis theae | cjnmcpu.com |
| Caryophyllene-type Sesquiterpenes | Pestalotiopsis lespedezae | nih.gov |
Extraction Procedures from Fungal Cultures
The isolation of this compound from fungal cultures is a multi-step process that involves fermentation of the fungus, followed by solvent extraction and purification through various chromatographic techniques. The general methodology is consistent with procedures used for other related punctaporonins. nih.govnih.gov
Fungal Fermentation
The initial step is the cultivation of the fungus to generate sufficient biomass and stimulate the production of secondary metabolites. The fungal strain, such as Poronia punctata or Aspergillus terreus, is typically grown on a suitable culture medium. rsc.orgfrontiersin.org For solid-state fermentation, a common medium is rice. nih.govnih.gov The fungus is inoculated onto the sterilized medium and incubated for several weeks to allow for extensive growth and metabolism. rsc.orgnih.gov For example, Poronia punctata has been grown in surface culture on malt (B15192052) extract for eight weeks, while strains like Hansfordia sinuosae (a producer of related punctaporonins) have been fermented on a solid rice medium for 35 days. rsc.orgnih.gov
Crude Extract Preparation
Following the fermentation period, the entire culture, including the mycelium and the solid substrate, is subjected to solvent extraction. Ethyl acetate (EtOAc) is a frequently used solvent for this purpose due to its effectiveness in dissolving semi-polar organic compounds like the punctaporonins. nih.govnih.gov The fermented material is typically soaked in large volumes of ethyl acetate, and the process may be repeated multiple times to ensure a thorough extraction. The resulting organic solvent fractions are then combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the solvent, yielding a crude gummy or oily extract that contains a complex mixture of metabolites, including this compound. rsc.orgnih.gov
Chromatographic Purification
The crude extract requires extensive purification to isolate this compound from other compounds. This is achieved through a sequence of chromatographic steps that separate molecules based on their physical and chemical properties, such as polarity and size. nih.govhebmu.edu.cn
A typical purification sequence is detailed below:
Initial Fractionation: The crude extract is often first subjected to Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) using silica gel as the stationary phase. nih.govnih.gov The column is eluted with a solvent gradient of increasing polarity, commonly a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. nih.gov This initial step separates the complex mixture into several less complex fractions.
Intermediate Purification: Fractions identified as containing the target compounds are then further purified. This may involve additional column chromatography on silica gel or size-exclusion chromatography on a gel matrix like Sephadex LH-20, which separates compounds based on their molecular size. nih.govnih.gov Elution with solvents such as methanol (B129727) or a dichloromethane-methanol mixture is common in this step. nih.gov
Final Purification: The final isolation of this compound to a high degree of purity often requires a high-resolution technique like High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). nih.govnih.gov In RP-HPLC, a non-polar stationary phase (e.g., ODS or C18) is used with a polar mobile phase, such as a methanol-water or acetonitrile-water gradient. nih.gov This allows for the fine separation of closely related isomers like Punctaporonin A, D, and E. rsc.org
The following table provides a representative, generalized workflow for the isolation of punctaporonins from a fungal culture, based on published procedures for related compounds. nih.govnih.gov
| Step | Technique | Stationary Phase | Mobile Phase (Solvent System) | Outcome |
| 1. Fermentation | Solid-State Culture | Rice Medium | N/A | Fungal biomass enriched with secondary metabolites. |
| 2. Extraction | Solvent Extraction | N/A | Ethyl Acetate (EtOAc) | Crude organic extract containing a mixture of compounds. |
| 3. Initial Fractionation | Vacuum Liquid Chromatography (VLC) | Silica Gel | Petroleum Ether-EtOAc gradient (e.g., 5:1 to 1:1) | Separation into several primary fractions (e.g., F1-F6). |
| 4. Secondary Purification | Column Chromatography | ODS (C18) or Sephadex LH-20 | Methanol-Water gradient or Methanol | Sub-fractions with increased purity of punctaporonins. |
| 5. Final Isolation | Semi-preparative RP-HPLC | C18 | Methanol-Water or Acetonitrile-Water gradient | Pure this compound and other related metabolites. |
The specific fractions containing this compound are identified at each stage by analyzing small samples using techniques like Thin-Layer Chromatography (TLC) or analytical HPLC. frontiersin.org The structure and identity of the final pure compound are confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org
Elucidation of the Chemical Structure of Punctaporonin D
Spectroscopic Analysis Techniques
The structural elucidation of Punctaporonin D, like many complex organic molecules, relies on the synergistic use of several powerful spectroscopic methods. anu.edu.au Each technique provides unique pieces of the structural puzzle, which, when combined, reveal the complete and unambiguous architecture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, and it has been instrumental in piecing together the carbon skeleton and proton environments of this compound. nih.gov Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can map out the connectivity of atoms within the molecule.
1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information about the different types of protons and carbons present in the molecule and their chemical environments. For instance, the ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra of related punctaporonins reveal the number of methyl, methylene, methine, and quaternary carbons. nih.gov
2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the bonding network.
COSY spectra identify protons that are coupled to each other, typically on adjacent carbons, helping to trace out spin systems within the molecule.
HSQC spectra correlate each proton with the carbon atom to which it is directly attached.
HMBC spectra reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting different fragments of the molecule and for placing quaternary carbons and heteroatoms within the structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. researchgate.netresearchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass of a molecule, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of the elemental composition.
For this compound and its analogues, HRMS data, often obtained using an electrospray ionization (ESI) source, provides the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). nih.govnih.gov By comparing this highly accurate mass to the calculated masses of all possible elemental compositions, a single, correct molecular formula can be identified. This information is fundamental as it establishes the number of atoms of each element present and the total degrees of unsaturation in the molecule. nih.govunb.ca
X-ray Crystallographic Analysis for Definitive Structure Determination
While NMR and HRMS provide the planar structure and molecular formula, X-ray crystallography offers the most definitive and unambiguous method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.organton-paar.com This technique requires the compound to be in a crystalline form. anton-paar.com
The process involves irradiating a single crystal of the compound with X-rays. wikipedia.org The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. wikipedia.org
For many complex natural products, including analogues of this compound, X-ray crystallography has been the ultimate arbiter of structure. nih.gov It not only confirms the connectivity established by NMR but also provides the exact bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation in the solid state. mdpi.com
Stereochemical Assignment Methodologies
Beyond the planar structure, a complete structural elucidation requires the determination of the molecule's stereochemistry—the three-dimensional arrangement of its atoms. This includes both the absolute configuration at each stereocenter and the relative configuration between different stereocenters.
Elucidation of Relative Configuration through Spectroscopic Methods
The relative configuration describes the stereochemical relationship between two or more stereocenters within the same molecule. While X-ray crystallography directly reveals this, spectroscopic methods, particularly Nuclear Overhauser Effect (NOE) based NMR experiments, are powerful tools for deducing relative stereochemistry in solution. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) and its 1D equivalent, NOE difference spectroscopy, detect protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. The observation of an NOE correlation between two protons indicates that they are on the same face of the molecule. researchgate.net
By systematically analyzing the NOESY spectrum, a network of spatial relationships can be built. For example, in analogues of this compound, key NOESY correlations have been used to establish the relative orientation of substituents on the ring systems. uiowa.eduresearchgate.netmdpi.com The presence of an NOE between a specific methyl group and a methine proton, for instance, can define their relative stereochemistry. researchgate.net
Biosynthetic Pathways and Precursors of Punctaporonin D
General Fungal Sesquiterpenoid Biosynthesis from Isoprene (B109036) Units
The biosynthesis of fungal sesquiterpenoids commences with isoprene units, which are five-carbon (C5) building blocks. nih.govmdpi.com These are primarily generated through the mevalonate (B85504) (MVA) pathway in fungi. nih.govmdpi.com The MVA pathway converts acetyl-CoA into two key isomeric intermediates: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.comresearchgate.netrsc.orgmicrobiologyresearch.org
The initial steps involve the condensation of two molecules of acetyl-CoA to yield acetoacetyl-CoA, followed by the addition of another acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid, which is subsequently phosphorylated and decarboxylated to produce IPP. mdpi.com Isopentenyl diphosphate isomerase (IDI) catalyzes the isomerization between IPP and DMAPP, maintaining an equilibrium between these two precursors. researchgate.netrsc.orgnih.gov
These C5 units then undergo sequential head-to-tail condensations. One molecule of DMAPP condenses with one molecule of IPP to form the ten-carbon (C10) intermediate, geranyl diphosphate (GPP). nih.govmdpi.comrsc.orgmdpi.com
Role of Farnesyl Diphosphate (FDP) as a Key Precursor
Farnesyl diphosphate (FDP), also known as farnesyl pyrophosphate (FPP), is a crucial C15 precursor for the biosynthesis of all sesquiterpenoids. nih.govmicrobiologyresearch.orgrsc.orgmpg.demdpi.commdpi.com It is formed by the further condensation of GPP with another molecule of IPP, a reaction catalyzed by farnesyl diphosphate synthase (FPPS). microbiologyresearch.orgnih.govmdpi.com FPPS is considered a key enzyme at the branching point of the sesquiterpenoid biosynthetic pathway. microbiologyresearch.orgmdpi.com
FDP serves as the direct substrate for sesquiterpene synthases (STSs), which are enzymes responsible for the cyclization of the linear FDP molecule into a vast array of mono- or polycyclic sesquiterpene hydrocarbons and their oxygenated derivatives. researchgate.netrsc.orgrsc.orgmdpi.commdpi.com
Proposed Enzymatic Transformations and Cyclization Mechanisms in Punctaporonin D Biosynthesis
The conversion of FDP into diverse sesquiterpene carbon skeletons, including complex structures like this compound, is achieved through a series of enzymatic transformations, primarily initiated by sesquiterpene synthases. researchgate.netrsc.orgrsc.orgmpg.demdpi.commdpi.com This process typically begins with the metal-ion-induced departure of inorganic pyrophosphate (PPi) from FDP, generating a reactive allylic carbocation intermediate. rsc.orgrsc.orgmdpi.com
Fungal sesquiterpene synthases are known to catalyze various initial cyclization reactions, leading to different types of cyclic carbocation intermediates. These can undergo further cyclization steps, rearrangements, and subsequent carbocation quenching at the enzyme's active site, ultimately leading to the release of the final sesquiterpenoid scaffold. researchgate.netrsc.orgmdpi.commdpi.com Common cyclization modes observed in fungal sesquiterpene biosynthesis include 1,10-cyclization, 1,6-cyclization, and 1,11-cyclization, which form different ring systems such as germacradienyl or humulyl cations. rsc.orgrsc.org Subsequent modifications, such as oxidations or the introduction of various functional groups, further diversify these sesquiterpenoid structures. mpg.de
While this compound is a fungal sesquiterpenoid biorxiv.org, the specific enzymatic transformations and detailed cyclization mechanisms leading to its unique tetracyclic structure from FDP have not been explicitly detailed in the provided search results. The complexity and diversity of sesquiterpene synthases mean that each specific sesquiterpenoid often results from a unique cyclization cascade orchestrated by a particular enzyme or set of enzymes.
Chemical Synthesis of Punctaporonin D
Total Synthesis Strategies for Punctaporonin D
The total synthesis of this compound and its relatives has been approached through various strategic bond disconnections (retrosynthesis), with photochemical reactions often playing a pivotal role in assembling the strained, polycyclic core.
The first enantiospecific total synthesis of (+)-Punctaporonin D (also referred to as Punctatin D) was accomplished by Leo A. Paquette and Takashi Sugimura. scispace.comacs.org This landmark achievement established the absolute configuration of the natural product. The synthesis commenced from a chiral starting material, ensuring that the stereochemistry of the final molecule was controlled throughout the synthetic sequence.
A common strategy in such syntheses involves using a "chiral pool" starting material, a readily available and enantiomerically pure natural product. For instance, in the synthesis of a related compound, Paquette's group initiated the sequence from D-glucose to construct a key enantiopure intermediate, highlighting a robust approach to obtaining optically active products. organic-chemistry.org The enantiospecific synthesis of (+)-Punctaporonin D solidified its stereochemical assignment and demonstrated a viable pathway for producing this specific enantiomer. acs.orgscripps.edu
Photochemical reactions are powerful tools for constructing complex and strained molecular architectures that are often inaccessible through conventional thermal reactions. researchgate.net These light-induced transformations have been central to the synthesis of the Punctaporonin family.
A key photochemical step employed in the enantiospecific synthesis of both (-)-Punctaporonin A and (+)-Punctaporonin D by Paquette and Sugimura is the Norrish-Yang cyclization . scispace.comtum.de This reaction involves the intramolecular abstraction of a gamma-hydrogen atom by a photoexcited ketone. nih.gov In their synthesis, a bicyclic ketone precursor was irradiated with UV light, generating a 1,4-diradical intermediate. scispace.comresearchgate.net This intermediate then cyclized to form the characteristic and sterically demanding trans-fused cyclobutanol (B46151) ring system of the punctaporonins. scispace.com The stereochemical outcome of the reaction is controlled by the chair-like conformation of the diradical intermediate. scispace.com This photochemical strategy proved highly effective for creating the core structure, albeit sometimes accompanied by a competing Norrish Type II fragmentation side-product. researchgate.nettum.detum.de
Another significant photochemical pathway applied to this class of molecules is the intramolecular [2+2] photocycloaddition . While demonstrated in the total synthesis of the related Punctaporonin C, this strategy highlights a powerful method for accessing the protoilludane skeleton. nih.govresearchgate.net In this approach, a substrate containing two distinct vinyl groups connected to a tetronate core is irradiated. The photoexcited tetronate undergoes a [2+2] cycloaddition with one of the vinyl groups, selectively forming the tricyclic core of the molecule in a regio- and diastereoselective manner. nih.gov
| Photochemical Reaction | Key Feature | Application in Punctaporonin Synthesis |
| Norrish-Yang Cyclization | Intramolecular γ-hydrogen abstraction by an excited ketone to form a cyclobutanol. | Formation of the key cyclobutanol ring in the total synthesis of (+)-Punctaporonin D. scispace.comresearchgate.net |
| [2+2] Photocycloaddition | Light-induced reaction between two double bonds to form a cyclobutane (B1203170) ring. | Used to construct the core tricyclic skeleton in the synthesis of Punctaporonin C. nih.govresearchgate.net |
Beyond the crucial photochemical steps, the total synthesis of punctaporonins relies on a series of other key chemical transformations to complete the molecular framework and install the required functional groups.
Wacker Oxidation : This reaction was used to oxidize a terminal vinyl group that was not involved in the initial photocycloaddition. The oxidation generated a nucleophilic methyl ketone. nih.gov
Intramolecular Aldol (B89426) Reaction : The methyl ketone generated via the Wacker oxidation then participated in an intramolecular aldol reaction. organic-chemistry.orgnih.gov This base-catalyzed cyclization closed the seven-membered oxepane (B1206615) ring, completing the tetracyclic skeleton of the natural product. nih.gov Intramolecular aldol reactions are a common and effective strategy for forming five- and six-membered rings in complex molecules. masterorganicchemistry.comchemistrysteps.comlibretexts.org
These transformations, used in sequence, demonstrate a strategic approach to building complex ring systems step-by-step after the initial core has been established.
Advancements in Synthetic Methods Applied to Punctaporonin Frameworks
The structural complexity of the protoilludane skeleton, to which the punctaporonins belong, has made it a continuing subject of synthetic innovation. mdpi.comnih.gov Research in this area has led to the development of new synthetic methods that offer more efficient or novel routes to this family of sesquiterpenes.
Recent advancements in synthetic methodology applicable to the protoilludane framework include:
Gold-Catalyzed Cycloisomerization : A gold-catalyzed cycloisomerization of an allene-vinylcyclopropane substrate has been shown to construct the tricyclic protoilludane skeleton in a single step. acs.org This method represents a highly efficient, modern approach to assembling the core structure.
Copper-Catalyzed Hydroboration : To install oxygenation at specific positions common in protoilludanes, a copper-catalyzed hydroboration of a photochemically generated cyclobutene (B1205218) precursor has been developed. researchgate.net
Novel Photochemical Cycloadditions : Further exploration of photochemical strategies includes the [2+2] photocycloaddition of 1,5-cyclooctadiene, followed by a ring expansion, to build the protoilludane system. researchgate.net
These newer methods reflect the ongoing effort to refine and improve upon the synthesis of complex natural products like this compound, often seeking greater step-economy and novel bond-forming strategies.
Structural Analogues and Derivatives of Punctaporonin D
Naturally Occurring Punctaporonin Analogues
Nature has produced a rich variety of compounds structurally related to Punctaporonin D. These analogues are typically discovered through the chemical investigation of fungi, particularly from the genera Poronia, Pestalotiopsis, and Hansfordia. acs.orgCurrent time information in Bangalore, IN.ebay.co.uk
A significant number of punctaporonins are isomers, differing in the stereochemistry or the position of functional groups on the core tricyclic skeleton. Punctaporonins A, D, E, and F were first isolated from the fungus Poronia punctata and identified as isomeric allylic alcohols with a novel tricyclic carbon framework. Current time information in Bangalore, IN.acs.org Punctaporonin B, found in the same fungus, is a related trihydroxycaryophyllene isomer. Current time information in Bangalore, IN. Punctaporonin G, also from P. punctata, is another tricyclic sesquiterpene that can be formed from the acid-catalyzed dehydration of punctaporonin B. acs.org
Later research on the sponge-associated fungus Hansfordia sinuosae led to the isolation of several other isomers, including punctaporonins H, I, J, K, and M. researchgate.netacs.orgacs.org The structures of these complex molecules were determined through extensive spectroscopic analysis, including HRESIMS and NMR, with X-ray crystallography often used to confirm absolute configurations. acs.orgacs.org
Table 1: Selected Isomeric Punctaporonins
| Compound Name | Natural Source | Key Structural Feature | Citation(s) |
| Punctaporonin A | Poronia punctata | Isomeric allylic alcohol with a tricyclic skeleton | Current time information in Bangalore, IN.acs.org |
| Punctaporonin B | Poronia punctata, Hansfordia sinuosae | Trihydroxycaryophyllene isomer | acs.orgCurrent time information in Bangalore, IN.tum.de |
| Punctaporonin E | Poronia punctata | Isomeric allylic alcohol with a tricyclic skeleton | Current time information in Bangalore, IN. |
| Punctaporonin F | Poronia punctata | Isomeric allylic alcohol with a tricyclic skeleton | acs.org |
| Punctaporonin G | Poronia punctata | Tricyclic sesquiterpene | acs.org |
| Punctaporonin H | Hansfordia sinuosae | Caryophyllene-based sesquiterpenoid | acs.orgacs.orgtum.de |
| Punctaporonin I | Hansfordia sinuosae | Caryophyllene-based sesquiterpenoid | acs.orgacs.org |
| Punctaporonin J | Hansfordia sinuosae | Caryophyllene-based sesquiterpenoid | acs.orgacs.org |
| Punctaporonin K | Hansfordia sinuosae | 2-deacetoxy analogue of Punctaporonin J | acs.orgacs.org |
| Punctaporonin M | Hansfordia sinuosae | Caryophyllene-based sesquiterpenoid | acs.orgacs.org |
Hydroxylation and methoxylation represent common modifications of the punctaporonin scaffold, leading to a variety of derivatives. Research on the fungicolous fungus Pestalotiopsis disseminata yielded 6-hydroxypunctaporonin A, 6-hydroxypunctaporonin B, and 6-hydroxypunctaporonin E. Current time information in Bangalore, IN. A 6-hydroxy analogue of this compound was also isolated from a Pestalotiopsis species. Current time information in Bangalore, IN.researchgate.net Furthermore, methoxylated derivatives have been identified, such as punctaporonin O, which is a 9-methoxy derivative of a related analogue. Current time information in Bangalore, IN.researchgate.net These modifications add to the structural diversity of this family of compounds. researchgate.net
Table 2: Examples of Hydroxylated and Methoxylated Punctaporonins
| Compound Name | Natural Source | Modifying Group(s) | Citation(s) |
| 6-hydroxypunctaporonin A | Pestalotiopsis disseminata | Hydroxyl group at C-6 | Current time information in Bangalore, IN. |
| 6-hydroxypunctaporonin B | Pestalotiopsis disseminata | Hydroxyl group at C-6 | researchgate.netCurrent time information in Bangalore, IN. |
| 6-hydroxypunctaporonin E | Pestalotiopsis disseminata | Hydroxyl group at C-6 | acs.orgCurrent time information in Bangalore, IN. |
| 6-hydroxy this compound analogue | Pestalotiopsis sp. | Hydroxyl group at C-6 | Current time information in Bangalore, IN.researchgate.net |
| Punctaporonin O | Pestalotiopsis sp. | Methoxy group at C-9 | Current time information in Bangalore, IN.researchgate.net |
The oxidation of hydroxyl groups to ketones provides another route to structural diversification within the punctaporonin family. Punctaporonins N and P, isolated from Pestalotiopsis sp., are examples of ketone-containing analogues. Current time information in Bangalore, IN.researchgate.net Punctaporonin P, for instance, contains a ketone carbon at the C-12 position. nih.gov These compounds are often isolated alongside other punctaporonin analogues, highlighting the diverse metabolic capabilities of the producing fungi. Current time information in Bangalore, IN.
Table 3: Examples of Ketone-Containing Punctaporonins
| Compound Name | Natural Source | Key Structural Feature | Citation(s) |
| Punctaporonin N | Pestalotiopsis sp., Cytospora sp. | Ketone-containing analogue of 6-hydroxypunctaporonin A | Current time information in Bangalore, IN.nih.gov |
| Punctaporonin P | Pestalotiopsis sp. | Ketone-containing analogue | Current time information in Bangalore, IN.researchgate.netnih.gov |
Beyond simple functional group modifications, more significant skeletal rearrangements give rise to related caryophyllene-derived analogues. The pestaloporonins, isolated from a fungicolous species of Pestalotiopsis, are closely related to the punctaporonins. ebay.co.ukresearchgate.net Pestaloporonins A and B feature novel bicyclic and tricyclic ring systems, respectively, demonstrating further structural divergence from the core punctaporonin framework. researchgate.netresearchgate.net The structure of Pestaloporonin A was confirmed by X-ray crystallographic analysis. researchgate.net
Table 4: Pestaloporonin Analogues
| Compound Name | Natural Source | Key Structural Feature | Citation(s) |
| Pestaloporonin A | Pestalotiopsis sp. | Novel bicyclic ring system | Current time information in Bangalore, IN.ebay.co.ukresearchgate.net |
| Pestaloporonin B | Pestalotiopsis sp. | Novel tricyclic ring system | Current time information in Bangalore, IN.ebay.co.ukresearchgate.net |
| Pestaloporonin C | Pestalotiopsis sp. | Punctaporonin-related structure | Current time information in Bangalore, IN.ebay.co.ukresearchgate.net |
Semi-synthetic and Synthetic Derivatives of this compound
While a rich variety of punctaporonin analogues have been isolated from natural sources, the literature on the semi-synthesis of new derivatives from these natural products is limited. Semi-synthesis involves the chemical modification of a complex natural starting material to create novel compounds. mdpi.comresearchgate.net An attempt to create an MTPA ester derivative of Punctaporonin N, a ketone-containing analogue, for configurational analysis was reported to be unsuccessful at the intended C-6 position. nih.gov
Despite the scarcity of semi-synthetic studies, significant efforts in organic synthesis have focused on the total synthesis of punctaporonins from simple, commercially available starting materials. These achievements are crucial as they provide access to the complex core structures of these molecules, which can, in turn, enable the synthesis of a wider range of non-natural derivatives for further study.
Notable achievements include:
Total Synthesis of (±)-Punctaporonin B : The first total synthesis of racemic punctaporonin B was achieved, providing a strategy for constructing the fused nine- and four-membered ring system characteristic of this class. acs.orgacs.orgnih.gov
Total Synthesis of (-)-Punctaporonin A : An enantiospecific total synthesis of (-)-Punctatin A (an alternative name for Punctaporonin A) was completed, which also established its absolute configuration. acs.orgacs.org
Total Synthesis of (±)-Punctaporonin C : This tetracyclic sesquiterpene was synthesized using a key intramolecular [2+2] photocycloaddition step to construct the complex and strained ring system. tum.dethieme-connect.comresearchgate.netnih.gov
These synthetic routes provide a foundation for future work aimed at producing novel derivatives of this compound and its analogues, which could lead to compounds with new or enhanced biological activities.
Biological Activities of Punctaporonin D and Its Analogues
Antimicrobial Efficacy Investigations
The punctaporonin class of compounds, including Punctaporonin D, has garnered attention for its antimicrobial potential. These natural products are often described as having antibiotic and antifungal properties. nih.govunb.ca
Antibacterial Activity
Punctaporonins A, D, E, and F are collectively referred to as antibiotics. nih.gov Research into fungal isolates, such as Pestalotiopsis sp., has shown that extracts containing known punctaporonins as major metabolites exhibit antibacterial activity. researchgate.net More specifically, certain analogues, such as 6-hydroxypunctaporonin E and 6-hydroxypunctaporonin B, isolated from Pestalotiopsis disseminata, have demonstrated activity against Gram-positive bacteria. researchgate.net While the broader class of caryophyllene (B1175711) sesquiterpenoids, including highly oxygenated variants, has been reported to possess antibacterial activities, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound itself are not consistently detailed in the readily available academic literature. unb.caresearchgate.net
Antifungal Activity
Similar to their antibacterial properties, punctaporonins, including this compound, are also recognized as antifungal agents. nih.gov The fungus Pestalotiopsis sp., a source of several punctaporonin analogues, has been repeatedly noted for its antifungal capabilities. researchgate.net While the general antifungal activity of the punctaporonin class is acknowledged, specific MIC values for this compound against various fungal strains are not extensively reported in the current search results. However, the broader class of caryophyllene sesquiterpenoids, to which punctaporonins belong, includes compounds like caryophyllene oxide, which has exhibited antifungal activities. researchgate.net
Cytotoxic Investigations on Cancer Cell Lines
Punctaporonin H, a caryophyllene-type sesquiterpenoid, has been evaluated for its cytotoxic activity. It demonstrated weak cytotoxic effects with IC50 values greater than 10 μM against a panel of human tumor cell lines. psu.edu These cell lines include human colon carcinoma (HCT-8), human hepatoma (Bel7402), human gastric carcinoma (BGC823), human lung adenocarcinoma (A549), and human ovarian carcinoma (A2780). psu.edu
Another analogue, Punctaporonin S (identified as compound 6 in one study), displayed significant cytotoxic activity against the mouse lymphoma cell line L5178Y, with an IC50 value of 2.4 μM. semanticscholar.orgresearchgate.net Other punctaporonin analogues (N, O, P, R) tested in the same study did not show noticeable cytotoxic effects against HeLa cells (IC50 > 100 μM). semanticscholar.org
The punctaporonin class as a whole has been noted for its activity against numerous cancer cell lines. unb.ca
Table 1: Cytotoxic Activity of Punctaporonin Analogues on Cancer Cell Lines
| Compound | Cell Line(s) | IC50 Value (> or =) | Reference |
| Punctaporonin H | HCT-8, Bel7402, BGC823, A549, A2780 (Human colon carcinoma, hepatoma, gastric carcinoma, lung adenocarcinoma, ovarian carcinoma) | > 10 μM | psu.edu |
| Punctaporonin S | L5178Y (Mouse lymphoma) | 2.4 μM | semanticscholar.orgresearchgate.net |
| Punctaporonin N, O, P, R | HeLa (Cervical epithelium) | > 100 μM | semanticscholar.org |
Other Reported Biological Activities of Caryophyllene Sesquiterpenoids in Academic Contexts
Beyond their antimicrobial and cytotoxic effects, caryophyllene sesquiterpenoids, the broader class to which punctaporonins belong, exhibit a range of other biological activities explored in academic research. These activities underscore the diverse pharmacological potential of this compound class.
β-Caryophyllene, a well-studied bicyclic sesquiterpene, demonstrates significant anti-inflammatory action by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), Interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), nuclear factor kappa B (NF-κB), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2). chem960.com It also mediates effects through the activation of peroxisome proliferator-activated receptors alpha (PPAR-α) and PPAR-γ. chem960.com Pre-clinical data suggest β-caryophyllene's utility in various inflammatory pathologies, including nervous system diseases (e.g., Parkinson's, Alzheimer's, multiple sclerosis), atherosclerosis, and certain tumors. chem960.com It has also shown potential in Streptococcus infections, osteoporosis, and steatohepatitis, and exhibits anticonvulsant, analgesic, myorelaxing, sedative, and antidepressive effects. chem960.com
Other caryophyllene sesquiterpenoids have also been investigated for their diverse biological profiles:
α-Humulene has been evaluated for its anti-inflammatory properties. wikipedia.org
Caryophyllene oxide has exhibited anti-inflammatory and analgesic activities. wikipedia.org
Maaliol has demonstrated significant cytotoxic activity against several cancerous cell lines, including HeLa, HepG2, and HT-29. wikipedia.org
T-cadinol has produced smooth-muscle relaxant effects on isolated guinea pig ileum. wikipedia.org
T-Muurolol has shown remarkable antifungal and antitermitic activity. wikipedia.org
Torreyol has revealed antiproliferative and cytotoxic activities. wikipedia.org
Punctaporonin K, an analogue of this compound, has exhibited potent effects in reducing intracellular triglyceride and total cholesterol levels, indicating antihyperlipidemic activity. psu.edudntb.gov.ua
This wide array of biological activities highlights the therapeutic potential of caryophyllene sesquiterpenoids, including the punctaporonins, in various academic and preclinical contexts.
Mechanisms of Action Research for Punctaporonin D
Cellular and Molecular Target Identification Methodologies
The precise cellular and molecular targets of Punctaporonin D have not been definitively identified in publicly available research. However, the identification of such targets is a critical step in understanding the mechanism of action of any bioactive compound. Several established methodologies are commonly employed in the field of chemical biology to elucidate the protein targets of natural products like this compound. These can be broadly categorized into probe-based and probe-free approaches.
Probe-Based Methodologies
Probe-based methods involve chemically modifying the small molecule of interest to incorporate a reactive group or an affinity tag, which is then used to isolate its binding partners from a cellular context.
Affinity-Based Chemoproteomics: This is a widely used technique where the bioactive compound is immobilized on a solid support, such as a resin. This "baited" resin is then incubated with cell lysates. Proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry. For a compound like this compound, a derivative with a suitable linker could be synthesized for attachment to the support.
Activity-Based Protein Profiling (ABPP): ABPP utilizes probes that covalently bind to the active sites of specific enzyme families. While this is a powerful tool, its application for this compound would depend on whether it acts as an enzyme inhibitor with a reactive site that can be targeted by such probes.
Photoaffinity Labeling: In this approach, a photo-reactive group is incorporated into the structure of the small molecule. Upon exposure to UV light, this group forms a covalent bond with the nearest molecule, which is presumably its binding target. The cross-linked protein can then be identified.
Probe-Free (Label-Free) Methodologies
These methods identify protein targets without the need for chemical modification of the compound, thus avoiding potential alterations to its biological activity.
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to a protein increases its thermal stability. Cells are treated with the compound and then heated to various temperatures. The soluble (un-denatured) proteins are then analyzed. An increase in the melting temperature of a specific protein in the presence of the compound suggests a direct interaction.
Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA, DARTS relies on the stabilization of a target protein upon ligand binding, but it assesses stability against proteolysis. Cell lysates are treated with the compound and then subjected to digestion by a protease. Proteins that are protected from degradation in the presence of the compound are identified as potential targets.
Affinity Chromatography-Mass Spectrometry (AC-MS): In this technique, a complex mixture of proteins is passed through a column containing the immobilized compound. Proteins that bind to the compound are retained and can be identified by mass spectrometry.
Indirect Methodologies
Indirect approaches infer potential targets by observing the broader cellular or organismal response to the compound.
Genomic and Proteomic Profiling: High-throughput methods such as DNA microarrays, RNA-sequencing (RNA-Seq), or quantitative proteomics can be used to analyze changes in gene or protein expression in response to treatment with this compound. Significant changes in the expression of specific genes or proteins can provide clues about the biological pathways affected and, by extension, the potential targets.
Genetic Screens: Forward or reverse genetic screens in model organisms (e.g., yeast, C. elegans) can identify genes that either enhance or suppress the phenotype caused by the compound. The products of these genes are often the direct target or are part of the same biological pathway.
While the specific application of these methodologies to this compound is not documented, a combination of these approaches would likely be necessary to comprehensively identify its cellular and molecular targets.
Elucidation of Biological Pathways and Interactions
Research into the biological activities of the broader class of punctaporonins has provided initial insights into the potential biological pathways and interactions that may be modulated by this compound. These studies have primarily focused on their cytotoxic and antihyperlipidemic effects.
Antihyperlipidemic Effects and Lipid Metabolism Pathways
A notable biological activity identified for a related compound, Punctaporonin K, is its ability to reduce intracellular levels of triglycerides and total cholesterol. nih.gov This finding strongly suggests an interaction with one or more key pathways involved in lipid metabolism. The potential pathways that could be affected include:
Fatty Acid Synthesis and Oxidation: Punctaporonins may inhibit key enzymes involved in the synthesis of fatty acids or, conversely, upregulate enzymes involved in their breakdown (beta-oxidation).
Cholesterol Biosynthesis and Transport: The compound could interfere with the complex enzymatic pathway responsible for cholesterol synthesis or modulate the expression or function of proteins involved in cholesterol uptake and efflux.
Lipid Droplet Formation and Catabolism: Punctaporonins might influence the cellular machinery responsible for the storage and breakdown of neutral lipids within lipid droplets.
Further investigation is required to pinpoint the specific molecular targets within these pathways.
Cytotoxic Activity and Cell Proliferation Pathways
Several punctaporonins, including H, I, J, K, L, and M, have demonstrated weak cytotoxic activity against a panel of human cancer cell lines. nih.govresearchgate.net While the activity was not potent, it suggests a potential interaction with pathways that are fundamental to cell survival and proliferation. These could include:
Cell Cycle Regulation: The compounds may cause cell cycle arrest at specific checkpoints by modulating the activity of cyclin-dependent kinases (CDKs) or other regulatory proteins.
Apoptosis (Programmed Cell Death): Punctaporonins could induce apoptosis by activating pro-apoptotic proteins or inhibiting anti-apoptotic proteins within the intrinsic or extrinsic apoptotic pathways.
Signal Transduction Pathways: Many signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, are crucial for cell growth and survival and are common targets for anti-cancer agents.
The observed weak cytotoxicity indicates that these may not be the primary pathways targeted by this class of compounds, or that the specific punctaporonins tested have lower potency in these assays.
Interactive Data Table of Punctaporonin Biological Activities
| Compound | Biological Activity | Cell Lines/Model System | Findings | Reference |
| Punctaporonin K | Antihyperlipidemic | HepG2 cells | Potent reduction of intracellular triglycerides and total cholesterol. | nih.gov |
| Punctaporonins H-M | Cytotoxicity | HCT-8, Bel7402, BGC823, A549, A2780 | Weak cytotoxic activity with IC50 values >10 μM. | nih.govresearchgate.net |
| Punctaporonins H-M | Antimicrobial | E. coli, S. aureus, B. thuringiensis, B. subtilis | Weak inhibitory effects with MIC values >125 μM. | nih.gov |
The elucidation of the specific biological pathways and molecular interactions of this compound will require further detailed studies. The existing data on related punctaporonins, however, provide a valuable starting point for future research, particularly in the areas of lipid metabolism and cell proliferation.
Future Directions and Research Opportunities in Punctaporonin D Chemistry and Biology
Development of Advanced Synthetic Methodologies for Punctaporonin D
The total synthesis of complex natural products like this compound is often challenging due to their intricate polycyclic frameworks and numerous stereogenic centers. While the total synthesis of (+)-Punctaporonin D has been successfully achieved, future directions in synthetic methodologies aim for more efficient, enantioselective, and scalable routes.
Key areas for development include:
Novel Catalytic Methods: Exploring new catalytic systems that enable previously unknown transformations, particularly for forming complex carbon-carbon and carbon-heteroatom bonds with high selectivity. This could involve the design of reactive organic intermediates and the use of transition metal catalysis.
Photochemical Transformations: Leveraging light-promoted reactions offers a powerful strategy to construct molecular complexity from simpler building blocks in a single step, often yielding strained and unique compounds inaccessible via thermal protocols. For instance, the synthesis of Punctaporonin C, a related sesquiterpene, successfully employed an intramolecular [2+2]-photocycloaddition as a key step, providing regio- and diastereoselective access to its tricyclic core skeleton. This approach could be further refined and applied to this compound and its analogues to improve synthetic efficiency and control stereochemistry.
Flow Chemistry and Automation: Integrating continuous flow processes and automated synthesis platforms could enhance reaction control, safety, and scalability, making the production of this compound and its derivatives more practical for large-scale studies and potential development.
Biocatalysis and Chemoenzymatic Synthesis: Investigating enzymatic pathways or engineered microorganisms for the production or modification of this compound could offer highly selective and environmentally benign synthetic alternatives.
Comprehensive Bioactivity Profiling of this compound and Novel Analogues
Current research has provided initial insights into the biological activities of this compound and its analogues. This compound and related compounds like Punctaporonin B and G have demonstrated strong antibacterial effects against Xanthomonas citri subsp. citri qmclab.com. Additionally, some punctaporonins, such as Punctaporonin H-M, have shown weak cytotoxic activity against various human tumor cell lines (e.g., HCT-8, Bel7402, BGC823, A549, A2780) with IC50 values exceeding 10 μM, and weak inhibitory effects against bacterial strains including Escherichia coli, Staphylococcus aureus, Bacillus thuringensis, and Bacillus subtilis with MIC values greater than 125 μM nih.gov. Notably, Punctaporonin K has exhibited potent effects in reducing intracellular triglyceride and total cholesterol levels, indicating potential antihyperlipidemic activity nih.govgithub.ionih.gov.
Future comprehensive bioactivity profiling should encompass:
Broadened Screening Spectrum: Expanding the evaluation to a wider array of biological targets and disease models, including anti-inflammatory, antiviral, antifungal, antiparasitic, and neuroprotective activities, to fully uncover the therapeutic potential of this compound.
High-Throughput Screening (HTS): Implementing HTS campaigns to screen this compound and its synthetic or semi-synthetic analogues against diverse target libraries (e.g., enzyme panels, receptor families, cell-based assays) to identify novel hits and off-target effects.
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and evaluating novel analogues with targeted structural modifications. This includes exploring the impact of altering functional groups, ring systems, and stereochemistry on potency, selectivity, and pharmacokinetic properties. For example, investigating the biological profile of 6-hydroxythis compound, a known analogue, could provide valuable SAR insights github.io.
Phenotypic Screening: Conducting unbiased phenotypic screens in relevant cellular or organismal models to discover new biological pathways or processes modulated by this compound, independent of a preconceived molecular target.
In-depth Mechanistic Studies and Target Validation
Despite the observed biological activities, detailed mechanistic studies and target validation for this compound remain largely unexplored. Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent.
Future research should focus on:
Molecular Target Identification: Employing advanced chemical biology techniques to identify the direct molecular targets of this compound. This can involve affinity-based probes, quantitative proteomics, and computational approaches such as molecular docking and dynamics simulations to predict binding partners.
Pathway Elucidation: Investigating the downstream signaling pathways and cellular processes that are modulated by this compound. This can be achieved through omics technologies (e.g., transcriptomics, proteomics, metabolomics) to identify changes in gene expression, protein levels, or metabolic profiles following compound treatment. Biochemical assays can then validate specific pathway components.
Enzyme Kinetics and Receptor Binding: For identified targets, conducting detailed enzyme kinetic studies or receptor binding assays to characterize the interaction of this compound with its binding partner, including affinity, specificity, and mechanism of inhibition or activation.
Target Validation: Confirming the functional relevance of identified targets in mediating the observed biological activities. This is a critical step in drug development. Techniques include:
Genetic Manipulation: Utilizing gene editing tools like CRISPR-Cas9 or RNA interference (RNAi) to knock out or knock down the expression of the putative target gene in cellular or animal models. Observing a loss or reduction of the compound's effect in these models would provide strong evidence for target involvement.
Pharmacological Validation: Employing known selective inhibitors, activators, or agonists/antagonists of the proposed target to mimic or block the effects of this compound, thereby confirming the target's role.
In Vivo Studies: Validating the target engagement and functional relevance in relevant animal models of disease, correlating target modulation with therapeutic outcomes. These studies are essential to translate in vitro findings to a physiological context.
By pursuing these research avenues, the scientific community can gain a comprehensive understanding of this compound's chemistry and biology, paving the way for its potential application in medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
